molecular formula C18H17N3O2 B2793244 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-34-1

4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2793244
CAS No.: 164928-34-1
M. Wt: 307.353
InChI Key: GXBXOPSTFRBHAD-UHFFFAOYSA-N
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Description

Product Overview 4-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide ( 164928-34-1) is a benzamide derivative characterized by a planar benzamide core linked to a substituted pyrazole ring, which confers unique electronic and steric properties of interest in medicinal chemistry and drug discovery . With a molecular weight of 307.35 g/mol and the molecular formula C18H17N3O2, this compound is supplied for research purposes only and is not intended for human or veterinary use . Research Applications and Value This compound is a subject of significant interest in scientific research due to its potential biological activities. It has been investigated for its antiproliferative effects and has shown notable inhibitory activity against various cancer cell lines, suggesting its utility in oncology research . Furthermore, pyrazole-benzamide conjugates are recognized for their enzyme inhibitory properties, making them candidates for studies targeting enzymes like xanthine oxidase, which is implicated in conditions such as gout and oxidative stress . Related benzamide-pyrazole compounds have also been studied as novel autophagy modulators, demonstrating an ability to disrupt autophagic flux and reduce mTORC1 activity, which may offer new avenues for anticancer agent development . Research Considerations The synthesis of this compound typically involves the coupling of 4-methoxybenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine, often facilitated by agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst . Researchers can validate the structural integrity of the compound using multi-modal spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry . For preliminary biological activity screening, assays such as MTT for cytotoxicity on cancer cell lines (e.g., MCF-7, A549) and enzyme inhibition assays are recommended .

Properties

IUPAC Name

4-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXOPSTFRBHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Structural Differences Molecular Weight Notable Features/Applications Reference
4-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (Target) C₁₈H₁₇N₃O₂ Core structure with 4-methoxybenzamide-pyrazole 307.35 g/mol Prototype for pyrazole-benzamide hybrids -
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide C₂₄H₂₁N₃O₂S Thiazole ring replaces pyrazole; p-tolyl substituent 415.50 g/mol Enhanced π-stacking due to thiazole
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide C₂₈H₂₂ClN₅O₂S₂ Thioxothiazolidinone scaffold; chloro substitution 572.08 g/mol Sulfur-rich; potential enzyme inhibition
2-Ethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide C₁₉H₁₉N₃O₂ Ethoxy substituent at benzamide ortho-position 321.38 g/mol Altered solubility and H-bonding
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide C₂₁H₂₀F₃N₃O₃ Trifluoromethyl and phenoxy groups on pyrazole 443.40 g/mol Fluorine-enhanced metabolic stability

Key Observations:

Substituent Effects on Bioactivity: The thiazole-containing analog () may exhibit stronger π-π interactions in protein binding compared to the pyrazole core of the target compound .

Electronic and Steric Modifications: The chlorophenyl-thiazolidinone derivative () incorporates a rigid thioxo-thiazolidinone ring, which could restrict conformational flexibility and enhance target selectivity . Ethoxy substitution () at the benzamide ortho-position reduces steric hindrance compared to the para-methoxy group in the target compound, possibly altering binding kinetics .

Synthetic Accessibility :

  • Derivatives with multiple aromatic rings (e.g., and ) require multi-step syntheses involving Suzuki couplings or cyclocondensations, whereas simpler analogs (e.g., ) may be synthesized via direct amidation .

Research Findings and Limitations

  • Crystallographic Data: The target compound’s analogs (e.g., ) often form monoclinic or triclinic crystals, with hydrogen-bonding networks stabilizing the lattice . Computational tools like SHELXL and ORTEP are critical for resolving such structures.
  • Gaps in Data : Experimental bioactivity data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

4-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxy group and the phenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating notable inhibitory effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0
HeLa<10
HDF (Normal Fibroblast)Moderate Toxicity

The mechanisms through which this compound exerts its anticancer effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Gene Expression Alteration : It affects the transcriptional activity of genes associated with cell growth and survival.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide and pyrazole moieties significantly impact biological activity. For instance:

  • Methoxy Group : Enhances binding affinity to target proteins.
  • Phenyl Substituents : Influence the compound's lipophilicity and membrane permeability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: In Vitro Evaluation

In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the colchicine site on tubulin, suggesting a potential mechanism for disrupting microtubule dynamics during cell division, which is crucial for cancer treatment.

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide?

Methodological Answer: Synthesis optimization requires precise control of:

  • Reaction Conditions : Temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or THF for solubility), and reaction time (12–24 hours for completion) .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity.
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Q. Q2: How can researchers validate the structural integrity of this compound?

Methodological Answer: Use multi-modal spectroscopic analysis:

  • NMR : Compare 1^1H and 13^13C spectra to reference data for methoxy (δ 3.8–4.0 ppm), pyrazole (δ 6.5–7.5 ppm), and benzamide protons (δ 7.2–8.0 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) .
  • Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+^+ at m/z 362.15) .

Q. Q3: What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Binding Studies : Surface plasmon resonance (SPR) to assess affinity for target proteins .

Advanced Research Questions

Q. Q4: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural Confirmation : Re-validate compound purity and stability (e.g., HPLC, thermal gravimetric analysis) .
  • Mechanistic Follow-Up : Use knockdown models (siRNA) or isotopic labeling to confirm target engagement .

Q. Q5: What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or kinase domains) .
  • QSAR Modeling : Train models on pyrazole/benzamide derivatives with descriptors like logP, polar surface area, and H-bond donors .

Q. Q6: How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute methoxy with trifluoromethyl (improves lipophilicity) or replace pyrazole with triazole (enhances metabolic resistance) .
  • Prodrug Strategies : Introduce ester or carbamate moieties for controlled release .
  • In Vitro Metabolism : Use liver microsomes (e.g., human S9 fraction) to identify vulnerable sites .

Q. Q7: What analytical methods are critical for studying degradation pathways?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products (e.g., demethylation of methoxy group) .
  • Kinetic Analysis : Plot degradation rates to determine activation energy (Arrhenius equation) .

Q. Q8: How can researchers address low solubility in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) .
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomes (particle size <200 nm, PDI <0.2) .
  • Salt Formation : Synthesize hydrochloride or sodium salts .

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